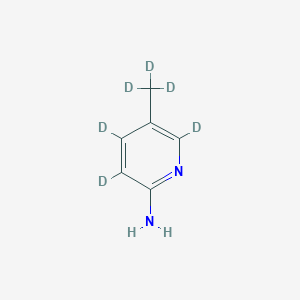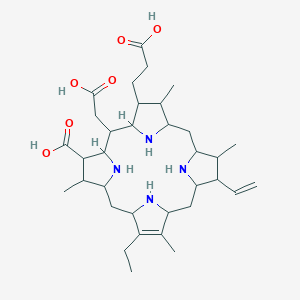
18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorin e6 is a well-known photosensitizer used in photodynamic therapy and diagnosis. It is derived from chlorophyll and has a high photosensitizing ability, making it effective in generating singlet oxygen when exposed to light. This property is utilized in various medical and scientific applications, particularly in the treatment of certain types of cancers and bacterial infections .
Vorbereitungsmethoden
Chlorin e6 can be synthesized through several methods. One common approach involves the extraction of chlorophyll a from natural sources such as chlorella or silkworm excrement. The chlorophyll a is then subjected to strong alkali hydrolysis and acidification to produce chlorin e6 . Another method involves a pilot-scale synthesis that uses a rapid, simple, and green synthetic method, significantly reducing the extraction/reaction time and volume of solvents compared to conventional protocols .
Analyse Chemischer Reaktionen
Chlorin e6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to produce singlet oxygen when photoexcited, which can induce oxidative stress and apoptosis in targeted cells . Common reagents used in these reactions include molecular oxygen and light irradiation. The major products formed from these reactions are reactive oxygen species, which are highly cytotoxic and can damage cellular components .
Wissenschaftliche Forschungsanwendungen
Chlorin e6 has a wide range of scientific research applications. In medicine, it is used in photodynamic therapy to treat cancers such as esophageal, bladder, skin, head, and neck cancers . It is also employed in photodynamic antimicrobial chemotherapy to control harmful bacteria in forestry systems . Additionally, chlorin e6 is used in photoacoustic imaging and as a photosensitizer in various biological studies .
Wirkmechanismus
The mechanism of action of chlorin e6 involves the activation of the compound by light irradiation. When exposed to light, chlorin e6 converts molecular oxygen into highly cytotoxic reactive oxygen species and singlet oxygen. These reactive species induce oxidative damage to cellular components, leading to cell death. Chlorin e6 targets various molecular pathways, including the generation of reactive oxygen species and the inhibition of Cu2±induced aggregation and toxicity .
Vergleich Mit ähnlichen Verbindungen
Chlorin e6 is part of a family of chlorophyll-derived photosensitizers. Similar compounds include rhodin g 7 7 1 -ethyl ester, which has shown higher cytotoxicity compared to chlorin e6 in certain cancer cell lines . Other related compounds are porphyrins and porphyrin-like systems, which are also used as photosensitizers in photodynamic therapy . Chlorin e6 is unique due to its high singlet-oxygen-generation efficiency, rapid clearance from the body, and low dark toxicity .
Eigenschaften
Molekularformel |
C34H54N4O6 |
|---|---|
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H54N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,15,17-19,21-28,31-33,35-38H,1,8-14H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |
InChI-Schlüssel |
OCHQGTJGTMIGDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2CC3C(C(C(N3)CC4C(C(C(N4)C(C5C(C(C(N5)CC1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt](/img/structure/B13404095.png)
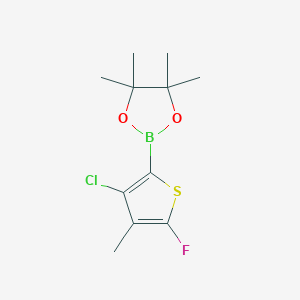
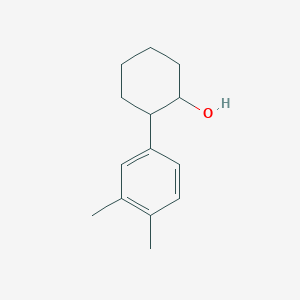
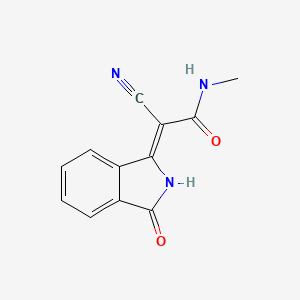

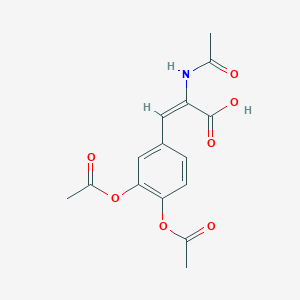
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B13404126.png)
![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
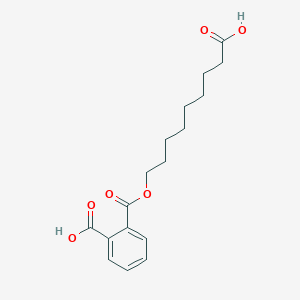
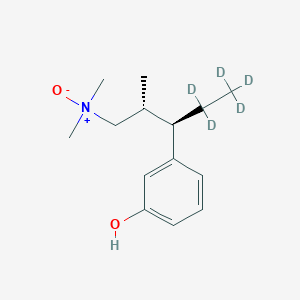
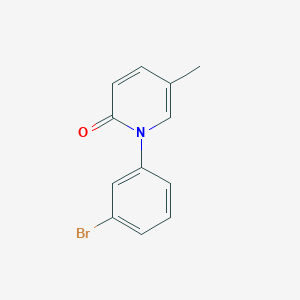
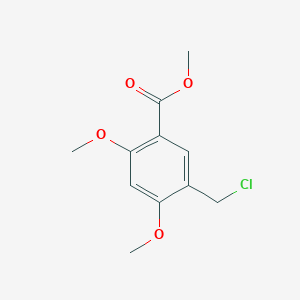
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
